ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C26H31N7O3 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate (CAS: 1282514-64-0) is a complex organic compound that integrates multiple pharmacologically active moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 489.58 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The compound's intricate design allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:
Antifungal and Antibacterial Properties
Triazole derivatives are recognized for their antifungal properties, often utilized in treating fungal infections. For instance, the study by Barbuceanu et al. highlighted that triazoles can inhibit fungal growth effectively against pathogens such as Candida species and Aspergillus species . Additionally, compounds similar to ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)...) have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The benzoxazepin component of the compound has been linked to selective inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation . Research has demonstrated that modifications to the benzoxazepin structure can enhance its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the triazole ring can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the triazole or benzoxazepin rings can enhance potency against targeted pathogens or cancer cells .
- In Vivo Studies : In vivo studies on similar compounds have indicated promising results in reducing tumor size in animal models when administered at specific dosages .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O3/c1-7-35-25(34)26(5,6)32-14-19(13-27-32)18-8-9-20-22(12-18)36-11-10-31-15-21(29-23(20)31)24-28-17(4)30-33(24)16(2)3/h8-9,12-16H,7,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYFMNKRMHMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)C2=CC3=C(C=C2)C4=NC(=CN4CCO3)C5=NC(=NN5C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100699 | |
Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-64-0 | |
Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282514-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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